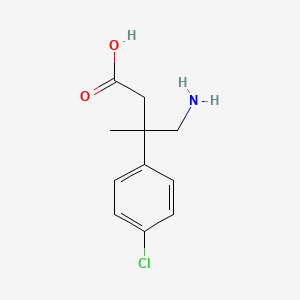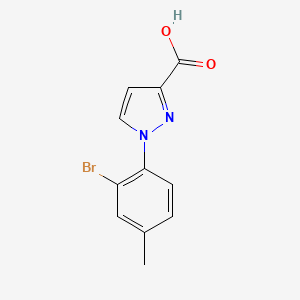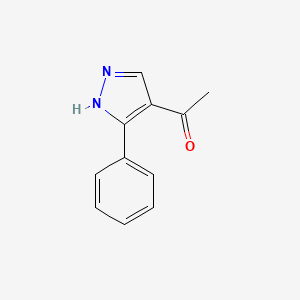
1-(3-phenyl-1H-pyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C11H10N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 1-(3-phenyl-1H-pyrazol-4-yl)ethanone typically involves the acetylation of 3-hydroxy-1-phenyl-1H-pyrazole. One common method is the Fries rearrangement, which uses aluminum chloride (AlCl3) and carbon disulfide (CS2) as reagents . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds . These methods are widely used in both laboratory and industrial settings due to their reliability and efficiency.
Chemical Reactions Analysis
1-(3-Phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
1-(3-Phenyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase (COX) enzymes . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(3-Phenyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone: This compound has a methoxy group instead of a phenyl group, which can alter its chemical and biological properties.
1-(1-Phenyl-1H-pyrazol-4-yl)ethanone: This compound is structurally similar but may have different reactivity and applications.
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: The presence of additional methyl groups can influence the compound’s stability and reactivity.
Properties
CAS No. |
21031-24-3 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(5-phenyl-1H-pyrazol-4-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-8(14)10-7-12-13-11(10)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) |
InChI Key |
FORDRZRYTRUFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


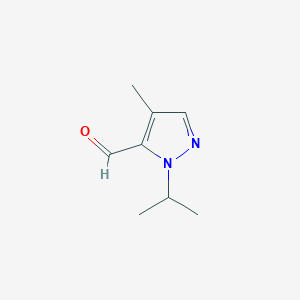
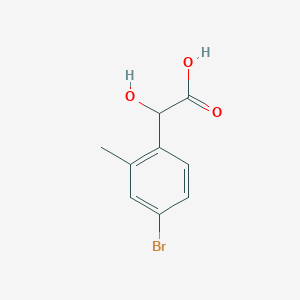
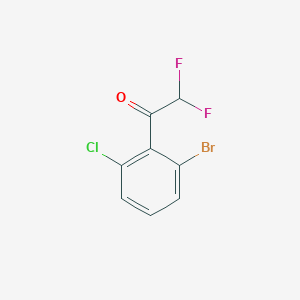

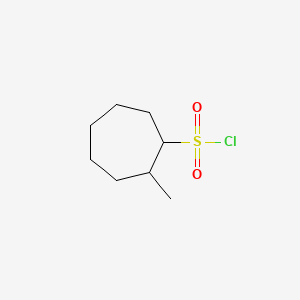

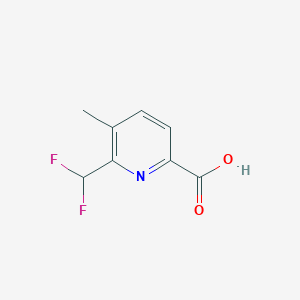
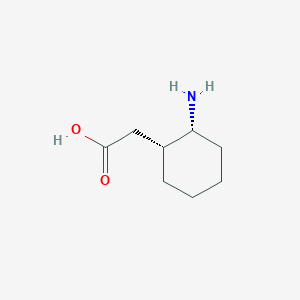
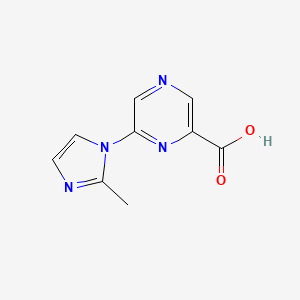
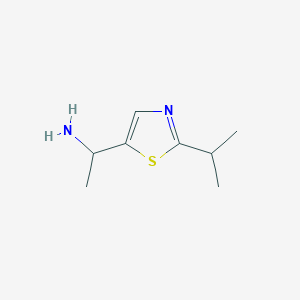
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
